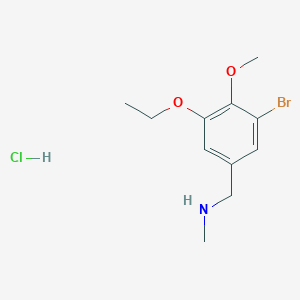
(3-bromo-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromo-5-ethoxy-4-methoxybenzyl)methylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEMMA hydrochloride and has been synthesized using different methods.
作用機序
The exact mechanism of action of BEMMA hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
BEMMA hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. This compound has also been shown to reduce inflammation, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using BEMMA hydrochloride in lab experiments is its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers. However, one of the limitations of using BEMMA hydrochloride is its potential toxicity and side effects, which need to be carefully evaluated before using it in lab experiments.
将来の方向性
There are several future directions for the research on BEMMA hydrochloride. One of the potential directions is to investigate its potential applications in the treatment of neurological disorders such as epilepsy and depression. Another direction is to study its potential applications in the development of new drugs for the treatment of inflammatory disorders. Further research is also needed to evaluate its safety and toxicity profile, which will help in its potential development as a therapeutic agent.
Conclusion:
In conclusion, BEMMA hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various disorders.
合成法
BEMMA hydrochloride can be synthesized using different methods. One of the common methods is the reductive amination of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with methylamine hydrochloride. This method involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using recrystallization or chromatography techniques.
科学的研究の応用
BEMMA hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the activity of certain neurotransmitters such as serotonin and dopamine, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
1-(3-bromo-5-ethoxy-4-methoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-15-10-6-8(7-13-2)5-9(12)11(10)14-3;/h5-6,13H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOWJNDJDQVPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC)Br)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![3-(2,4-dichlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5313189.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)